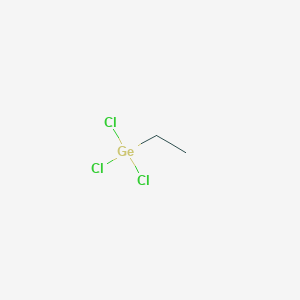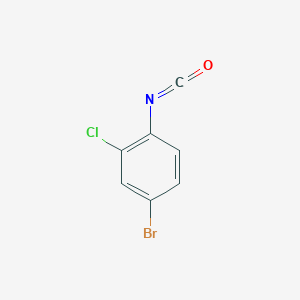
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known as 3-((t-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid and abbreviated as Bt-CPPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a melting point of 90-92°C. Bt-CPPA is a derivative of propanoic acid and is composed of a t-butoxycarbonyl group, an amine group, and a 4-chlorophenyl group. It is used in a variety of scientific research applications, such as organic synthesis, drug design, and medicinal chemistry.
Applications De Recherche Scientifique
Asymmetric Hydrogenation and Enamine Ester Synthesis : The compound has been synthesized using asymmetric hydrogenation of enamine ester, demonstrating its utility in the preparation of specific beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Catalysis in N-tert-Butoxycarbonylation of Amines : It serves as an effective catalyst for N-tert-butoxycarbonylation of amines, a process important in peptide synthesis due to the N-Boc moiety's resistance to racemization (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Enantioselective Synthesis of Neuroexcitants : The compound is utilized in the enantioselective synthesis of neuroexcitants like ATPA, an analogue of AMPA, demonstrating its role in neurochemical research (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Synthesis of Antimicrobial Compounds : Research shows its use in synthesizing new compounds with antimicrobial activities, highlighting its potential in developing new antibacterial agents (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).
Chiral Monomer Precursor Synthesis for Polyamides : The compound has been used in the synthesis of chiral monomer precursors for stereoregular polyamides, contributing to advancements in polymer chemistry (Gómez, Orgueira, & Varela, 2003).
Intermediate in Natural Product Synthesis : It's used as a key intermediate in the synthesis of natural products like Biotin, which is essential in various metabolic processes (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).
Amino Acid-Derived Acetylene Monomers : The compound is also significant in the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to the field of macromolecular science (Gao, Sanda, & Masuda, 2003).
Synthesis of GABA B Receptor Antagonists : Its derivatives have been synthesized as weak specific antagonists of GABA at the GABAB receptor, suggesting potential applications in neuropharmacology (Abbenante, Hughes, & Prager, 1997).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVKCUGZBGIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370287 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | |
CAS RN |
284493-65-8 |
Source


|
| Record name | 4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)


![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)